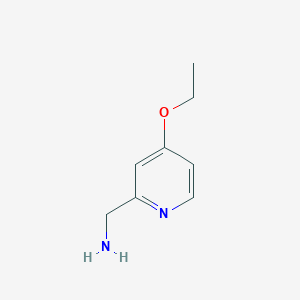

(4-Ethoxypyridin-2-yl)methanamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

The molecular formula of (4-Ethoxypyridin-2-yl)methanamine is C8H12N2O . It has a molecular weight of 152.194 . The structure includes a pyridine ring with an ethoxy group at the 4-position and a methanamine group attached to the 2-position .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a density of 1.1±0.1 g/cm3 and a boiling point of 258.9±25.0 °C at 760 mmHg .

Applications De Recherche Scientifique

Synthesis and Application in Alkaloid Synthesis

(4-Ethoxypyridin-2-yl)methanamine derivatives have been explored in the synthesis of complex alkaloids. For example, methoxypyridines serve as masked pyridones in the synthesis of the Lycopodium alkaloid lycoposerramine R. This synthesis involves key steps like the Eschenmoser Claisen rearrangement to forge a key quaternary carbon center, demonstrating the utility of pyridine derivatives in complex organic synthesis (Vishnumaya Bisai & R. Sarpong, 2010).

Antimicrobial Activity

Derivatives of this compound have been synthesized and evaluated for antimicrobial activities. A series of [1-(6-methoxy-2-methylquinolin-4-yl)-1H-1,2,3-triazol-4-yl] methanamine derivatives demonstrated moderate to very good antibacterial and antifungal activities, comparable to first-line drugs, highlighting their potential as antimicrobial agents (K D Thomas, Airody Vasudeva Adhikari & N Suchetha Shetty, 2010).

Electrophysiological Applications

Novel derivatives of this compound, such as 1-(1-benzoylpiperidin-4-yl)methanamine derivatives, have been identified as biased agonists with differential signaling profiles. These compounds exhibit distinct in vivo profiles, including antidepressant-like effects and the potential for reduced side effects, indicating their significance in neuroscience research (J. Sniecikowska et al., 2020).

Ligand Exchange and Coordination Chemistry

In coordination chemistry, complexes involving this compound derivatives undergo ligand substitution reactions, revealing their reactivity and potential applications in the synthesis of novel organometallic compounds. Such studies contribute to our understanding of ligand exchange mechanisms and the development of new catalytic systems (K. Klausmeyer et al., 2003).

Materials Science and Liquid Crystals

In materials science, derivatives of this compound are used to synthesize luminescent liquid crystals with potential mesogenic properties. These compounds exhibit phases like nematic and orthorhombic columnar phases, depending on the alkoxy chain length, highlighting their applications in advanced materials design (T. N. Ahipa et al., 2014).

Mécanisme D'action

Target of Action

It’s worth noting that similar compounds, such as methenamine, are known to have antibacterial properties .

Biochemical Pathways

the malonic acid pathway, the shikimate pathway, the methyl erythritol phosphate (MEP) pathway and the mevalonic acid (MVA) pathway .

Result of Action

A study on similar compounds, such as n-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines, showed that these compounds effectively inhibited the expression of collagen, and the content of hydroxyproline in cell culture medium in vitro .

Action Environment

It’s worth noting that environmental factors such as ph, temperature, and salinity can significantly impact the growth, metabolisms, and dechlorination activities of organic compounds .

Propriétés

IUPAC Name |

(4-ethoxypyridin-2-yl)methanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c1-2-11-8-3-4-10-7(5-8)6-9/h3-5H,2,6,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPZHJNYBFICGNF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=NC=C1)CN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]thiophene-2-carboxamide](/img/structure/B2745558.png)

![2-[9-(3-chloro-2-methylphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide](/img/structure/B2745560.png)

![N-(1-phenylethyl)-2-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}acetamide](/img/structure/B2745563.png)

![1-(2-hydroxyethyl)-4-((3-(trifluoromethyl)benzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2745567.png)

![4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 3-methoxybenzoate](/img/structure/B2745568.png)

![2-(2-Chlorophenyl)-5-[4-(furan-2-carbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile](/img/structure/B2745576.png)

![N-{4-[(difluoromethyl)sulfanyl]phenyl}-6-(4-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2745577.png)